![molecular formula C31H34NO2PS B6290412 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-78-9](/img/structure/B6290412.png)
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chiral phosphine ligand . It has a molecular formula of C31H34NO2PS and a molecular weight of 515.6 g/mol.
Physical And Chemical Properties Analysis
The compound is sensitive to air, heat, and moisture, and should be stored in a cold environment . Its color and form are off-white to light yellow .Aplicaciones Científicas De Investigación
Oncology Research: p53 Pathway Modulation
In oncology, CS-0147185 may be investigated for its potential to modulate the p53 pathway. The p53 protein is a crucial tumor suppressor that regulates the expression of genes involved in metabolism, affecting glucose, lipids, and amino acids metabolism, oxidative phosphorylation, and reactive oxygen species (ROS) generation . Modulating this pathway could lead to new therapeutic strategies for cancer treatment.
Metabolic Studies: Warburg Effect Investigation
This compound could be used in studies exploring the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. Understanding this metabolic shift is vital for developing targeted cancer therapies .
Drug Resistance Research: Chemotherapy Efficacy
CS-0147185 might play a role in research aimed at overcoming drug resistance in cancer cells. By affecting metabolic pathways, it could potentially sensitize tumor cells to chemotherapy and reduce resistance .
Protein Kinase Inhibition: p70S6K Targeting
The compound could serve as an inhibitor of protein kinases like p70S6K, which is overexpressed in various tumor tissues and serves as a prognostic marker in non-small cell lung cancer (NSCLC). Inhibiting p70S6K could impede tumor growth and serve as a targeted therapy for NSCLC .
Cell Cycle and Apoptosis: G0-G1 Phase Arrest
Research into the effects of CS-0147185 on cell cycle distribution could reveal its potential to cause cell cycle arrest in the G0-G1 phase, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-PD1/PDL1 Therapy: Neoantigen Burden and Cancer Stemness
The compound may be relevant in the context of anti-PD1/PDL1 therapy. Tumor neoantigen burden (TNB) and cancer stemness are essential factors in responsiveness to therapy. CS-0147185 could be part of a drug candidate identification process for enhancing the efficacy of anti-PD1/PDL1 therapies .
Tumorigenesis Studies: In Vivo Effects
CS-0147185’s effects on tumorigenesis could be assessed in vivo, providing insights into its potential as a therapeutic agent for inhibiting cancer growth in animal models .
Therapeutic Target Identification: New Cancer Treatments
Lastly, the compound could be instrumental in identifying new therapeutic targets within cancer cells. By understanding how CS-0147185 interacts with cellular processes, researchers could discover novel approaches to cancer treatment .
Propiedades
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-RYWJPUDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.